molecular formula C14H21NO B13051142 1-(3-Cyclopentyloxyphenyl)propylamine

1-(3-Cyclopentyloxyphenyl)propylamine

Cat. No.: B13051142
M. Wt: 219.32 g/mol
InChI Key: HSALIYYEPAAHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound with the molecular formula C14H21NO It is a member of the phenylpropylamine class, characterized by a phenyl ring substituted with a propylamine group and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Cyclopentyloxyphenyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 3-cyclopentyloxyphenylpropyl chloride and ammonia or a primary amine can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyloxyphenyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(3-Cyclopentyloxyphenyl)propylamine can be compared with other phenylpropylamines, such as:

The unique combination of the cyclopentyloxy and phenylpropyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3

InChI Key

HSALIYYEPAAHCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.